2-[1-(Aminomethyl)cyclopropyl]butan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is an organic compound with the molecular formula C8H17NO It features a cyclopropyl group attached to a butanol backbone, with an aminomethyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol typically involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce various cyclopropyl alcohol derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-[(methylamino)methyl]butan-1-ol: Similar in structure but with an ethyl group instead of a cyclopropyl group.
2-[1-(Aminomethyl)cyclopropyl]propan-2-ol: Similar but with a propanol backbone.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]butan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-3-7(2,10)8(6-9)4-5-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
FZLQXRBSBMNWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CC1)CN)O |
Origin of Product |
United States |
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